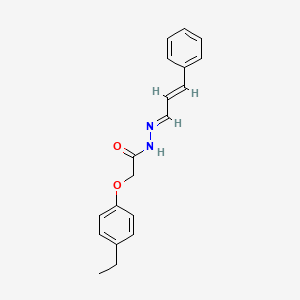![molecular formula C22H22N4O2 B5577441 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)
1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone is a compound that falls within the class of piperazinone derivatives. These compounds have been studied for their various pharmacological and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For instance, a study by Mekky et al. (2020) discusses the synthesis of bis(pyrazole-benzofuran) hybrids with a piperazine linker. This process includes the 1,3-dipolar cycloaddition and subsequent reactions to generate a series of linked pyrazoles (Mekky & Sanad, 2020).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography. For example, Shawish et al. (2021) used X-ray crystallography combined with Hirshfeld and DFT calculations for molecular structure investigations of s-triazine derivatives, which incorporate pyrazole/piperidine/aniline moieties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).
Chemical Reactions and Properties
Piperazine derivatives often engage in various chemical reactions. Aparicio et al. (2006) describe the preparation of piperazinones, among other compounds, by 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes (Aparicio, Attanasi, Filippone, Ignacio, Lillini, Mantellini, Palacios, & de los Santos, 2006).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their molecular structure. The study of crystalline structure, as in the work of Köysal, Işık, & Aytemi̇r (2004), offers insights into the physical characteristics of related piperazine derivatives (Köysal, Işık, & Aytemi̇r, 2004).
Chemical Properties Analysis
The chemical properties are often linked to the structure and synthesis routes. For instance, Kumar et al. (2017) discuss the synthesis and pharmacological evaluation of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, highlighting its chemical properties (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
科学的研究の応用
Antibacterial and Cytotoxic Activities
- Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker , including compounds structurally related to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone, demonstrated potent antibacterial and cytotoxic activities. One such compound showed effective biofilm inhibition and MurB inhibitory activity, indicating potential use in treating bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).
Synthesis and Structural Analysis
- Dihydropyrimidinone derivatives containing a piperazine/morpholine moiety were synthesized, highlighting a method for creating novel compounds that could be useful in various scientific applications, potentially including drug development (Bhat et al., 2018).
Antimicrobial Activities
- 1,2,4-Triazole derivatives synthesized from reactions involving compounds similar to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone exhibited antimicrobial activities. This suggests the potential use of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Molecular Interaction Studies
- Molecular interaction studies of CB1 cannabinoid receptor antagonists involving compounds structurally related to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone provided insights into the design of receptor-specific drugs. This research can aid in understanding how similar compounds interact with biological targets (Shim et al., 2002).
Synthesis of PPARpan Agonist
- Synthesis of a potent PPARpan agonist involving the use of a compound related to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone. This research is important for the development of new drugs targeting peroxisome proliferator-activated receptors, which are relevant in the management of diseases like diabetes and obesity (Guo et al., 2006).
Piperazine Derivatives in Heterocyclic Synthesis
- Reactions with 1(2H)-phthalazinones and pyrazolin-5-ones involving piperazine derivatives indicate the versatility of these compounds in synthesizing novel heterocyclic structures, useful in various chemical and pharmacological research applications (Mustafa et al., 1964).
Antiviral and Antimicrobial Studies
- New urea and thiourea derivatives of piperazine doped with Febuxostat showed promising antiviral and antimicrobial activities. This underscores the potential of compounds similar to 1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone in developing treatments for viral and bacterial infections (Reddy et al., 2013).
特性
IUPAC Name |
1-(4-methylphenyl)-4-(4-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-15-8-10-18(11-9-15)26-13-12-25(14-19(26)27)22(28)21-16(2)20(23-24-21)17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICFQOYOBMKHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C(C(=NN3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

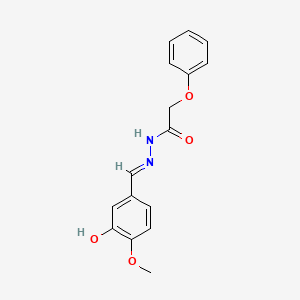
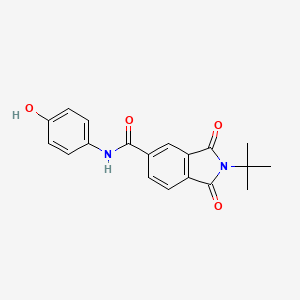
![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)
![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)
![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)
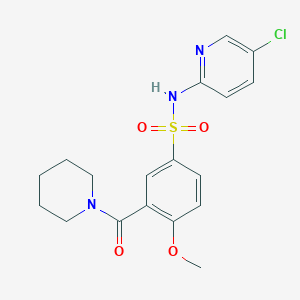
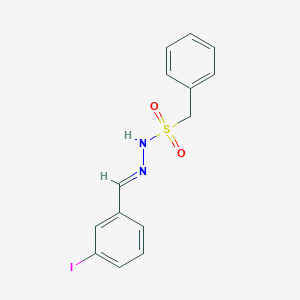
![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![N-((3S*,4R*)-1-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5577435.png)



